MePPEP

Description

Structure

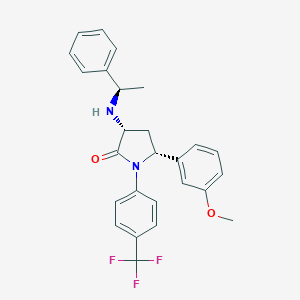

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTDWRQYMMIHHK-UOKFIYJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147419 |

Source

|

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059188-74-7 |

Source

|

| Record name | MEPPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPPEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPPEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MePPEP

For Researchers, Scientists, and Drug Development Professionals

Abstract

MePPEP, or (3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, is a potent and selective inverse agonist for the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting the endocannabinoid system.

Introduction

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is one of the most abundantly expressed receptors in the central nervous system. It plays a crucial role in a variety of physiological processes, including mood, appetite, pain sensation, and memory. The development of ligands that can modulate CB1 receptor activity is of significant interest for therapeutic applications. This compound has emerged as a valuable tool for studying the CB1 receptor, primarily due to its high affinity and selectivity, as well as its utility as a positron emission tomography (PET) radioligand for in vivo imaging. This guide will delve into the core mechanisms by which this compound exerts its effects.

Ligand Binding and Receptor Affinity

This compound exhibits high-affinity and selective binding to the CB1 receptor. Its binding properties have been characterized across multiple species using radioligand binding assays.

Data Presentation: this compound Binding Affinity and Selectivity

| Parameter | Species/System | Value | Reference |

| Kd ([³H]this compound) | Rat cerebellar membranes | 0.09 nM | [1] |

| Non-human primate cerebellar membranes | 0.19 nM | [1] | |

| Human cerebellar membranes | 0.14 nM | [1][2] | |

| Recombinant human CB1 receptor | 0.16 nM | [1] | |

| Kb (this compound) | Human CB1 receptor | 0.574 ± 0.207 nM | [3][4][5][6] |

| Kb (this compound) | Human CB2 receptor | 3637 ± 77.9 nM | [4] |

Mechanism of Action: Inverse Agonism

This compound is classified as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity. This leads to a functional response that is opposite to that of an agonist.

Signaling Pathways

The primary signaling pathway affected by this compound's inverse agonism involves the modulation of adenylyl cyclase activity.

-

Basal State: In its basal state, the CB1 receptor exhibits some level of constitutive activity, leading to a tonic inhibition of adenylyl cyclase through its coupling with Gi/o proteins. This results in a baseline level of cyclic adenosine monophosphate (cAMP).

-

This compound Binding: Upon binding, this compound stabilizes the inactive conformation of the CB1 receptor, preventing its coupling to Gi/o proteins.

-

Downstream Effects: This disruption of the constitutive Gi/o signaling leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors and other kinases, potentially influencing the Mitogen-Activated Protein Kinase (MAPK) pathway.

Figure 1: this compound Signaling Pathway. This compound acts as an inverse agonist at the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay ([³H]this compound)

This protocol is adapted from general CB1 receptor binding assays and is designed to determine the binding affinity (Kd) and density (Bmax) of [³H]this compound.

Materials:

-

[³H]this compound (Radioligand)

-

Non-labeled this compound (for non-specific binding determination)

-

Cell membranes expressing CB1 receptors (e.g., from rat cerebellum or HEK293 cells)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

96-well plates

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of binding buffer, 50 µL of varying concentrations of [³H]this compound, and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of non-labeled this compound (e.g., 10 µM), 50 µL of varying concentrations of [³H]this compound, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

[¹¹C]this compound Positron Emission Tomography (PET) Imaging

This protocol provides a general outline for in vivo PET imaging in human subjects to assess CB1 receptor availability.

Materials:

-

[¹¹C]this compound radiotracer

-

PET/CT scanner

-

Arterial line for blood sampling

-

Automated blood sampling system

-

Gamma counter and HPLC for metabolite analysis

Procedure:

-

Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous line is placed for radiotracer injection and an arterial line for blood sampling.

-

Transmission Scan: A transmission scan (using a CT or a rotating rod source) is performed for attenuation correction of the emission data.

-

Radiotracer Injection: A bolus of [¹¹C]this compound (typically 370-740 MBq) is injected intravenously at the start of the dynamic emission scan.

-

Dynamic Emission Scan: A dynamic scan of 90-120 minutes is acquired.

-

Arterial Blood Sampling: Continuous arterial blood samples are drawn for the first 15 minutes using an automated system, followed by manual discrete samples at increasing intervals for the remainder of the scan.

-

Metabolite Analysis: Plasma is separated from the blood samples, and the fraction of unchanged [¹¹C]this compound is determined using HPLC.

-

Image Reconstruction and Analysis: PET images are reconstructed with corrections for attenuation, scatter, and random coincidences. Time-activity curves are generated for various brain regions of interest. The total distribution volume (VT), which is proportional to the receptor density, is calculated using kinetic modeling with the metabolite-corrected arterial input function.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying its effect on G protein activation.

Materials:

-

[³⁵S]GTPγS (Radioligand)

-

This compound

-

GDP

-

Cell membranes expressing CB1 receptors

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GTPγS Binding Buffer: Assay buffer supplemented with 10 µM GDP and 0.1% BSA

-

Glass fiber filters (e.g., GF/C)

-

96-well plates

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw membrane aliquots on ice and resuspend in assay buffer to a concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add 50 µL of GTPγS binding buffer, 50 µL of varying concentrations of this compound, and 50 µL of the membrane preparation.

-

Pre-incubation: Pre-incubate the plate at 30°C for 30 minutes.

-

Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters as described in the radioligand binding assay protocol.

-

Scintillation Counting: Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: As an inverse agonist, this compound is expected to decrease the basal [³⁵S]GTPγS binding. The results are typically expressed as a percentage of the basal binding.

Conclusion

This compound is a well-characterized, high-affinity, and selective inverse agonist of the CB1 receptor. Its primary mechanism of action involves the stabilization of the inactive state of the receptor, leading to a reduction in constitutive Gi/o protein signaling and a subsequent increase in intracellular cAMP levels. The detailed experimental protocols provided herein serve as a guide for researchers investigating the endocannabinoid system and developing novel therapeutics targeting the CB1 receptor. The use of this compound as a research tool and PET ligand will continue to be invaluable in advancing our understanding of CB1 receptor pharmacology and its role in health and disease.

References

- 1. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

MePPEP: A Technical Guide to a High-Affinity Inverse Agonist of the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MePPEP ((3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), a potent and selective inverse agonist for the cannabinoid CB1 receptor. This document consolidates key pharmacological data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Pharmacological Profile

This compound is a high-affinity inverse agonist that has been instrumental in the in vivo imaging of CB1 receptors using Positron Emission Tomography (PET).[1] Its radiolabeled form, [¹¹C]this compound, has demonstrated high brain uptake and specific binding to CB1 receptors in rodents, non-human primates, and humans.[2][3][4] This makes it a valuable tool for studying the role of the CB1 receptor in normal physiology and various pathological conditions.[5] The endocannabinoid system, primarily through the CB1 receptor, is a key regulator of numerous physiological processes, including appetite, pain, mood, and memory.[6]

Inverse agonists like this compound are unique in that they bind to the same receptor as agonists but induce an opposite pharmacological response.[6] They stabilize the inactive conformation of the receptor, thereby reducing its basal, constitutive activity.[6][7] This is in contrast to neutral antagonists, which block the action of agonists without affecting the receptor's basal activity.[7] The inverse agonism of this compound is crucial for its utility in PET imaging, as it provides a strong and stable signal.[4]

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound for the CB1 receptor have been characterized across different species and experimental conditions. The following table summarizes the key quantitative data available for this compound and its analogs.

| Compound | Parameter | Species/System | Value | Reference |

| This compound | Kb | Human CB1 | 0.574 ± 0.207 nM | [3][8][9] |

| Kb | Human CB2 | 363 ± 87.4 nM | [9] | |

| Kb | CB1 (General) | 0.6 nM | [4] | |

| Kb (functional) | CB1 | 0.47 nM | [10] | |

| Kd | Human Cerebellum | 0.14 nM | [1][2] | |

| Kd | Rat Cerebellar Membranes | 0.09 nM | [1] | |

| Kd | Non-human Primate Cerebellar Membranes | 0.19 nM | [1] | |

| Kd | Recombinant Human CB1 Receptor | 0.16 nM | [1] | |

| LogD7.4 | - | 4.8 | [3][8][9][11] | |

| FMPEP | Kb (functional) | CB1 | 0.19 nM | [10] |

Signaling Pathway of the CB1 Receptor and Modulation by this compound

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[7][12] Agonist binding to the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, and the modulation of ion channels.[7][12] As an inverse agonist, this compound binds to the CB1 receptor and stabilizes its inactive state, which suppresses the basal, agonist-independent activity of the receptor. This leads to an increase in cAMP levels, the opposite effect of an agonist.[13]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is adapted for determining the binding affinity (Ki) of a test compound for the CB1 receptor using [³H]this compound.

1. Materials:

-

HEK-293 cells stably transfected with human CB1 receptor or brain tissue homogenates (e.g., cerebellar membranes).[1]

-

[³H]this compound as the radioligand.[1]

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Test compound (e.g., this compound or other novel ligands).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Competitive Binding: In a 96-well plate, add binding buffer, a fixed concentration of [³H]this compound, the membrane preparation, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

3. Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of [³H]this compound against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging for Receptor Occupancy

This protocol outlines a general procedure for assessing CB1 receptor occupancy of a novel drug in non-human primates using [¹¹C]this compound.

1. Animal Preparation:

-

Fast the animal overnight.

-

Anesthetize the animal (e.g., with ketamine and isoflurane).[14]

-

Place intravenous and arterial catheters for radioligand/drug administration and blood sampling, respectively.[14]

-

Position the animal in the PET scanner.

2. PET Scan Procedure:

-

Baseline Scan:

-

Drug Administration: Administer the novel drug at the desired dose and route.

-

Post-dose Scan: After an appropriate time for the drug to reach the brain, perform a second [¹¹C]this compound PET scan following the same procedure as the baseline scan.[14]

3. Data Analysis:

-

Reconstruct the PET images and co-register them with an anatomical MRI.

-

Define regions of interest (ROIs) on the brain images.[11]

-

Use compartmental modeling with the arterial input function to calculate the total distribution volume (VT) of [¹¹C]this compound in each ROI for both baseline and post-dose scans.[5][10]

-

Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (VT,baseline - VT,post-dose) / VT,baseline.

Conclusion

This compound stands out as a well-characterized and highly valuable tool for the investigation of the cannabinoid CB1 receptor. Its properties as a high-affinity, selective inverse agonist make it particularly suitable for quantitative in vivo imaging with PET. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies, from understanding its fundamental pharmacology to applying it in advanced imaging protocols. The detailed data and methodologies presented herein are intended to facilitate further research into the complex roles of the CB1 receptor in health and disease.

References

- 1. Pharmacological characterization of the cannabinoid CB₁ receptor PET ligand ortholog, [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PET radioligand [11C]this compound binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positron Emission Tomography Imaging Using an Inverse Agonist Radioligand to Assess Cannabinoid CB1 Receptors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid-type-1-(CB1)-receptor-binding-imaged-in-vivo-using-the-PET-ligand-[11C]this compound- [aesnet.org]

- 6. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 7. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. [PDF] The PET Radioligand [11C]this compound Binds Reversibly and with High Specific Signal to Cannabinoid CB1 Receptors in Nonhuman Primate Brain | Semantic Scholar [semanticscholar.org]

- 9. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

The Pharmacological Profile of [3H]MePPEP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]MePPEP, the tritiated ortholog of this compound ((3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), is a potent and selective inverse agonist for the cannabinoid CB1 receptor.[1] Its high affinity and favorable pharmacokinetic properties have established it as a valuable radioligand for in vitro and in vivo characterization of the CB1 receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of [3H]this compound, including its binding characteristics, functional activity, and detailed experimental protocols for its use in receptor research.

Binding Affinity and Selectivity

[3H]this compound exhibits high-affinity, saturable, and reversible binding to the cannabinoid CB1 receptor across various species.[1] The binding is characterized by a single high-affinity site.[1] Quantitative data on the binding affinity (dissociation constant, Kd) and selectivity of this compound and its radiolabeled form are summarized in the tables below.

Table 1: Binding Affinity (Kd) of [3H]this compound for the CB1 Receptor

| Species/Tissue | Kd (nM) | Reference |

| Rat Cerebellar Membranes | 0.09 | [1] |

| Non-human Primate Cerebellar Membranes | 0.19 | [1] |

| Human Cerebellar Membranes | 0.14 | [1][2] |

| Recombinant Human CB1 Receptor Expressing Cells | 0.16 | [1] |

Table 2: Inhibitory Binding Affinity (Kb/Ki) of this compound at Cannabinoid Receptors

| Receptor | Species | Assay Type | Kb/Ki (nM) | Reference |

| CB1 | Human | [35S]GTPγS Binding Assay | 0.574 ± 0.207 | [3][4] |

| CB2 | Human | [35S]GTPγS Binding Assay | 363 ± 77.9 | [3][4] |

The data clearly demonstrate the high affinity of [3H]this compound for the CB1 receptor, with Kd values in the sub-nanomolar range. Furthermore, the non-radiolabeled this compound shows significant selectivity for the CB1 receptor over the CB2 receptor, with a potency difference of over 600-fold.[3][4] Competition binding studies have shown that both cannabinoid agonists and antagonists can displace [3H]this compound binding with the expected rank order of potency.[1] Notably, no specific binding of [3H]this compound is observed in brain sections from CB1 receptor knockout mice, confirming its selectivity for the CB1 receptor in native tissues.[1]

Functional Activity: Inverse Agonism

This compound is classified as an inverse agonist at the CB1 receptor.[1] Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which is constitutively active, this compound reduces the basal level of receptor signaling. This has been demonstrated in functional assays such as [35S]GTPγS binding, where this compound inhibits basal G-protein activation.[3][4]

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4][5][6] As an inverse agonist, this compound is expected to increase cAMP levels by attenuating the constitutive inhibitory effect of the CB1 receptor on adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assay with [3H]this compound

This protocol describes a saturation binding experiment to determine the Kd and Bmax of [3H]this compound binding to CB1 receptors in membrane preparations.

Materials:

-

Membrane Preparation: Cerebellar membranes from rat, non-human primate, or human, or membranes from cells stably expressing the human CB1 receptor.

-

[3H]this compound: Stock solution of known specific activity.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4.

-

Unlabeled Ligand for Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known CB1 receptor ligand such as Rimonabant or unlabeled this compound.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup:

-

Total Binding: To each well, add assay buffer, varying concentrations of [3H]this compound (e.g., 0.01 nM to 10 nM), and the membrane preparation (typically 20-50 µg of protein).

-

Non-Specific Binding: To a separate set of wells, add the same components as for total binding, plus a high concentration of the unlabeled ligand to saturate specific binding sites.

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.

-

Plot specific binding versus the concentration of [3H]this compound.

-

Analyze the data using non-linear regression (one-site binding model) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

[35S]GTPγS Functional Assay

This assay measures the ability of a ligand to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. As an inverse agonist, this compound is expected to decrease basal [35S]GTPγS binding.

Materials:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor.

-

[35S]GTPγS: Stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound.

-

Agonist (for competition): e.g., CP55,940.

-

96-well microplates.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

Add assay buffer, GDP (typically 10-30 µM), and the membrane preparation to each well.

-

Add varying concentrations of this compound. For antagonist/inverse agonist curves, also add a fixed concentration of a CB1 agonist (e.g., EC80 of CP55,940).

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [35S]GTPγS to each well to a final concentration of approximately 0.1 nM.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Counting: Quantify radioactivity as described previously.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound versus the concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC50 (for inhibition of agonist-stimulated binding) or the extent of reduction in basal binding.

-

Signaling Pathways

The cannabinoid CB1 receptor, a member of the Class A G-protein coupled receptor family, primarily signals through the heterotrimeric Gi/o protein. Upon activation by an agonist, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. As an inverse agonist, this compound binding to the CB1 receptor is thought to stabilize an inactive conformation of the receptor, thereby reducing the basal level of Gi/o protein activation and subsequent downstream signaling.

Conclusion

[3H]this compound is a highly valuable pharmacological tool for the study of the cannabinoid CB1 receptor. Its high affinity, selectivity, and well-characterized inverse agonist properties make it an excellent radioligand for receptor binding and functional studies. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize [3H]this compound in their investigations of the endocannabinoid system and the development of novel therapeutics targeting the CB1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. shutterstock.com [shutterstock.com]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

MePPEP: A Technical Guide to its Binding Affinity and Selectivity for the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of MePPEP ((3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), a potent and selective inverse agonist for the cannabinoid CB1 receptor. This document details its binding affinity, selectivity profile, and the downstream signaling consequences of its interaction with the CB1 receptor. Experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Quantitative Binding Affinity and Selectivity

This compound exhibits a high affinity and significant selectivity for the human cannabinoid CB1 receptor over the CB2 receptor. The binding affinity is typically characterized by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki or Kb), with lower values indicating a higher affinity.

| Receptor | Ligand | Parameter | Value (nM) | Selectivity (CB1/CB2) | Reference |

| Human CB1 | This compound | Kb | 0.574 ± 0.207 | ~627-fold | [1] |

| Human CB2 | This compound | Kb | 360 | [2] | |

| Human CB1 | [³H]this compound | Kd | 0.16 | N/A | [3] |

| Rat Cerebellar Membranes | [³H]this compound | Kd | 0.09 | N/A | [3] |

| Non-human Primate Cerebellar Membranes | [³H]this compound | Kd | 0.19 | N/A | [3] |

| Human Cerebellar Membranes | [³H]this compound | Kd | 0.14 | N/A | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound at the CB1 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat cerebellum).

-

Radioligand: [³H]CP55,940 or [³H]SR141716A.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus and Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein), varying concentrations of this compound, and a fixed concentration of the radioligand (typically at its Kd value). For total binding wells, no this compound is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled competitor is added.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an inverse agonist, this compound is expected to decrease the basal level of [³⁵S]GTPγS binding.

Materials:

-

Membrane Preparation: As described in 2.1.

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound: this compound.

-

Agonist (for competition): e.g., CP55,940.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail, Glass Fiber Filters, Filtration Apparatus, and Scintillation Counter.

Procedure:

-

Pre-incubation: Pre-incubate the membranes with GDP and varying concentrations of this compound for 15-20 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Inverse agonism is determined by a concentration-dependent decrease in basal [³⁵S]GTPγS binding. To determine the potency of this compound as an antagonist, the assay is performed in the presence of a CB1 agonist, and the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on adenylyl cyclase activity. As the CB1 receptor is primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound would be expected to increase cAMP levels in cells with high constitutive CB1 receptor activity.

Materials:

-

Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The effect of this compound on forskolin-stimulated cAMP accumulation is determined. An increase in cAMP levels in the presence of this compound (in a system with constitutive activity) would indicate inverse agonism.

CB1 Receptor Signaling Pathways

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins. However, it can also couple to other G-protein subtypes and engage in G-protein-independent signaling through β-arrestins.

Upon binding of an agonist, the CB1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the G-protein into Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Primary Signaling Pathway (Gi/o-mediated):

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. This in turn reduces the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. The inhibition of Ca²⁺ influx and activation of K⁺ efflux leads to a hyperpolarization of the neuron and a reduction in neurotransmitter release.

Other Signaling Pathways:

-

Gs Coupling: In some cellular contexts, the CB1 receptor has been shown to couple to Gs proteins, which would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.

-

Gq/11 Coupling: Coupling to Gq/11 proteins activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

MAPK Pathway: CB1 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell proliferation.

-

β-Arrestin Pathway: Following agonist binding and GRK-mediated phosphorylation, β-arrestins can be recruited to the CB1 receptor. This leads to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, including the activation of the MAPK pathway.

As an inverse agonist, this compound is proposed to stabilize an inactive conformation of the CB1 receptor, thereby reducing the constitutive activity of these signaling pathways.

References

- 1. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 2. Positron Emission Tomography Imaging Using an Inverse Agonist Radioligand to Assess Cannabinoid CB1 Receptors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the cannabinoid CB₁ receptor PET ligand ortholog, [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Profile of [11C]MePPEP: A Technical Guide to its Distribution and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and kinetics of [11C]MePPEP, a potent and selective inverse agonist for the cannabinoid CB1 receptor. [11C]this compound has emerged as a valuable radioligand for positron emission tomography (PET) imaging, enabling the quantitative assessment of CB1 receptor availability in the brain. This document synthesizes key findings on its behavior in both human and non-human primate subjects, detailing experimental methodologies, quantitative data, and the underlying analytical frameworks.

Core Findings: High Brain Penetration and Specific Binding

[11C]this compound exhibits high uptake in the brain, a critical characteristic for a successful PET radioligand.[1][2][3] In non-human primates, brain activity reached levels of almost 600% standardized uptake value (SUV) within 10-20 minutes after intravenous injection.[2][3][4] Similarly, in human subjects, high concentrations of radioactivity were observed throughout the brain, peaking by 60 minutes with SUV values around 3.0 in the neocortex and exceeding 4.0 in regions with high CB1 receptor density, such as the putamen.[1][5]

The regional distribution of [11C]this compound is consistent with the known density of CB1 receptors, with high radioactivity observed in the striatum and cerebellum, and lower levels in the thalamus and pons.[2][3] Pre-treatment or displacement with CB1 selective agents, such as rimonabant, has demonstrated that a significant majority (over 89%) of the brain uptake in receptor-rich regions represents specific and reversible binding to CB1 receptors.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the in vivo kinetics of [11C]this compound.

Table 1: Regional Brain Uptake of [11C]this compound in Humans (SUV)

| Brain Region | Peak SUV | Time to Peak (minutes) |

| Putamen | > 4.0 | ~60 |

| Neocortex | ~ 3.0 | ~60 |

| White Matter | ~ 1.5 | ~30 |

Data compiled from studies in healthy human subjects.[1][5]

Table 2: Kinetic Modeling Parameters of [11C]this compound in Humans

| Parameter | Value | Notes |

| Distribution Volume (VT) | Well-identified (SE <5%) | Stable between 60 and 210 minutes using a two-tissue compartment model.[1] |

| Retest Variability (Brain Uptake) | ~8% | Average concentration between 40 and 80 minutes.[1] |

| Intersubject Variability (Brain Uptake) | 16% (Coefficient of Variation) | [1] |

| Retest Variability (VT) | ~15% | [1] |

| Intersubject Variability (VT) | ~52% | [1] |

Table 3: Plasma Kinetics and Metabolism of [11C]this compound in Humans

| Parameter | Value | Notes |

| Parent Radioligand in Plasma (at 60 min) | ~12-15% | [1] |

| Plasma Free Fraction (fP) | ~0.05% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols employed in the study of [11C]this compound.

Radioligand Synthesis

[11C]this compound, chemically known as (3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one, is synthesized via [11C]methylation of its desmethyl precursor using [11C]iodomethane.[1] The synthesis is typically automated to ensure reliability and reproducibility.[6]

Subject Population and Preparation

Studies have been conducted in both healthy human volunteers and non-human primates (e.g., rhesus macaques).[1][2] For human studies, subjects typically undergo a medical history review, physical examination, and routine blood and urine tests to ensure they are in good health.[1] For PET scanning, intravenous lines are placed for radioligand injection and, in many protocols, an arterial line is placed in the radial artery for blood sampling to determine the arterial input function.[1][3]

PET Data Acquisition

Following a transmission scan for attenuation correction, [11C]this compound is administered as an intravenous bolus injection.[3][7] The injected radioactivity for human studies is typically around 370-651 MBq.[1][7] Dynamic PET scans are acquired for a duration of 90 to 210 minutes.[1][7]

Arterial Plasma Analysis

To accurately quantify CB1 receptor density, the concentration of the parent radioligand in arterial plasma is measured over time.[1] Blood samples are collected at frequent intervals, particularly in the initial minutes after injection.[1][3] The plasma is separated, and the fraction of unchanged [11C]this compound is determined using radio-HPLC.[1] The plasma free fraction is measured via ultrafiltration.[1]

Image and Kinetic Analysis

PET images are reconstructed and co-registered with anatomical MRI scans to define regions of interest (ROIs).[5][8] Time-activity curves are generated for each ROI. The "gold standard" for quantifying receptor density is compartmental modeling, which uses the metabolite-corrected arterial input function.[1] A two-tissue compartment model has been shown to provide a good fit for [11C]this compound data.[1][9] Simpler measures, such as brain uptake (SUV), can also be used, particularly for within-subject studies.[1]

Visualizing the Process

To better illustrate the workflows and relationships involved in [11C]this compound research, the following diagrams are provided.

References

- 1. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PET radioligand [11C]this compound binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 4. [PDF] The PET Radioligand [11C]this compound Binds Reversibly and with High Specific Signal to Cannabinoid CB1 Receptors in Nonhuman Primate Brain | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid-type-1-(CB1)-receptor-binding-imaged-in-vivo-using-the-PET-ligand-[11C]this compound- [aesnet.org]

- 9. researchgate.net [researchgate.net]

MePPEP: An In-depth Technical Guide for Preclinical Cannabinoid CB1 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MePPEP, chemically known as (3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one, is a potent and selective inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is one of the most abundant G protein-coupled receptors (GPCRs) in the human brain, playing a crucial role in a wide array of physiological processes.[3][4] This makes it a significant target for therapeutic drug development. This compound's high affinity and specificity for the CB1 receptor have established it as an invaluable tool in preclinical research, particularly as a positron emission tomography (PET) radioligand, [11C]this compound, for in vivo imaging and quantification of CB1 receptors in the brain.[3][5][6] This guide provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to facilitate its use in cannabinoid research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.

Table 1: Binding Affinity of this compound for the Cannabinoid CB1 Receptor

| Species/System | Ligand | Parameter | Value (nM) | Reference |

| Non-human Primate | [11C]this compound | K_b | 0.574 ± 0.207 | [3] |

| Human (Cerebellum) | [3H]this compound | K_d | 0.14 | [1][7] |

| Rat (Cerebellum) | [3H]this compound | K_d | 0.09 | [1] |

| Non-human Primate (Cerebellum) | [3H]this compound | K_d | 0.19 | [1] |

| Recombinant Human CB1 Cells | [3H]this compound | K_d | 0.16 | [1] |

| Recombinant Human CB1 Cells | FMPEP* | K_b | 0.19 | [8] |

| Recombinant Human CB1 Cells | This compound | K_b | 0.47 | [8] |

Note: FMPEP is a close structural analog of this compound.

Table 2: In Vitro and In Vivo Properties of this compound and its Radiotracers

| Parameter | Value | Species/Model | Reference |

| Lipophilicity (LogD_7.4) | 4.8 | --- | [3] |

| Plasma Free Fraction (f_p) | 0.04 - 0.07% | Non-human Primate | [6] |

| Peak Brain Uptake ([11C]this compound) | ~600% SUV | Non-human Primate | [3][6] |

| Specific Binding ([11C]this compound) | >89% (in high-density regions) | Non-human Primate | [3][6] |

| Specific Binding ([11C]this compound) | ~65-85% | Rodents, Monkeys | [5][7] |

| Receptor Occupancy ([11C]this compound) | ~0.3% (at 4 SUV) | Human | [7] |

Core Signaling Pathway

The CB1 receptor primarily couples to the G_i/o family of G proteins. As an inverse agonist, this compound is thought to stabilize the inactive conformation of the receptor, reducing basal signaling activity.

Figure 1: CB1 receptor inverse agonist signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are generalized from common practices cited in the literature.[9][10][11]

Protocol 1: Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (K_d) and receptor density (B_max) of [3H]this compound in brain tissue homogenates or cell membranes expressing the CB1 receptor.

Materials:

-

Tissue (e.g., rat cerebellum) or cells expressing human CB1 receptor.

-

[3H]this compound (Radioligand).

-

Non-labeled this compound or another CB1 antagonist (e.g., Rimonabant) for determining non-specific binding.

-

Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4, with protease inhibitors.[10]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, ice-cold.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10][12]

-

Scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cell pellets in ice-cold Lysis Buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[13]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[13]

-

Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Binding Buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12]

-

-

Binding Assay (Saturation Experiment):

-

Set up assay tubes/plate wells in triplicate.

-

For Total Binding , add a known amount of membrane protein (e.g., 20-50 µg), varying concentrations of [3H]this compound (e.g., 0.01 to 5 nM), and Binding Buffer to a final volume (e.g., 250 µL).

-

For Non-Specific Binding (NSB) , perform the same additions as for Total Binding but include a high concentration of a non-labeled CB1 ligand (e.g., 10 µM Rimonabant).

-

Incubate all samples for 60-90 minutes at 30-37°C with gentle agitation.[10][12]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Quickly wash the filters with multiple volumes of ice-cold Wash Buffer.[10]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts at each radioligand concentration.

-

Plot Specific Binding versus the concentration of [3H]this compound.

-

Analyze the resulting saturation curve using non-linear regression (one-site binding model) to determine the K_d (dissociation constant) and B_max (maximum number of binding sites).

-

Figure 2: Workflow for a CB1 radioligand binding assay.

Protocol 2: cAMP Functional Assay

Objective: To measure the inverse agonist activity of this compound by quantifying its ability to alter forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human CB1 receptor.

-

Cell culture medium and reagents.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

-

cAMP detection kit (e.g., BRET, HTRF, or ELISA-based).[15]

Methodology:

-

Cell Culture:

-

Culture CB1-expressing cells to ~90% confluence in appropriate multi-well plates (e.g., 96-well).[14]

-

-

Assay Procedure:

-

Wash cells with a warm physiological saline buffer (e.g., HBSS or HEPES-buffered saline).

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP breakdown.[14]

-

Add varying concentrations of this compound to the wells. For comparison, include wells with a known CB1 agonist (e.g., CP55,940) and vehicle control.

-

Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-5 µM) to induce cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure intracellular cAMP levels using the chosen detection method (e.g., measure luminescence for a BRET-based assay).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the concentration of this compound.

-

Data is often normalized to the forskolin-only response (100%).

-

An inverse agonist will show a concentration-dependent decrease in the basal or forskolin-stimulated cAMP signal. Calculate the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition.

-

Protocol 3: In Vivo PET Imaging with [11C]this compound

Objective: To quantify the distribution and density of CB1 receptors in the brain of a living animal. This protocol is based on studies in non-human primates.[3]

Materials:

-

[11C]this compound, synthesized and formulated for intravenous injection.

-

Anesthetized non-human primate or other suitable animal model.

-

PET scanner.

-

Arterial line for blood sampling.

-

Equipment for measuring radioactivity in blood and plasma.

-

CB1 receptor blocking agent (e.g., Rimonabant) for validation studies.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal and maintain anesthesia throughout the scan.

-

Insert an intravenous catheter for radioligand injection and an arterial catheter for blood sampling.[7]

-

Position the animal in the PET scanner with its head in the field of view.

-

Perform a transmission scan for attenuation correction.

-

-

PET Scan Acquisition:

-

Arterial Blood Sampling:

-

Collect arterial blood samples frequently in the first few minutes after injection, with decreasing frequency over the course of the scan.[7]

-

Measure total radioactivity in whole blood and plasma.

-

Analyze plasma samples (e.g., via HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radioligand ([11C]this compound) over time. This is crucial for creating a metabolite-corrected arterial input function.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.

-

Co-register the PET images to a corresponding MRI scan for anatomical delineation of brain regions of interest (ROIs) such as the striatum, cerebellum, and thalamus.

-

Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the region against time.

-

-

Kinetic Modeling:

-

Use the metabolite-corrected arterial input function and the tissue TACs to fit the data to a pharmacokinetic model (e.g., a two-tissue compartment model).[4][7]

-

The primary outcome measure is the total distribution volume (V_T), which is proportional to the density of available CB1 receptors (B_avail).

-

-

Validation (Blocking Study):

-

To confirm specific binding, a separate scan can be performed where the animal is pre-treated with a saturating dose of a non-radiolabeled CB1 antagonist. A significant reduction in V_T in the blocked scan compared to the baseline scan confirms that the [11C]this compound signal is specific to CB1 receptors.[3]

-

Figure 3: Experimental workflow for in vivo PET imaging.

Protocol 4: Cannabinoid Tetrad Behavioral Assay

Objective: To assess the in vivo cannabinoid-like activity of a compound in mice. Activation of the CB1 receptor typically produces a characteristic profile of four effects.[16][17] While this compound is an inverse agonist and would not produce these effects, this assay is fundamental for characterizing novel cannabinoid ligands.

Methodology: The assay consists of four separate tests performed on the same animal after compound administration:

-

Hypomotility: Measured as a decrease in spontaneous activity in an open-field arena.

-

Catalepsy: Assessed by placing the mouse's forepaws on an elevated bar and measuring the time it remains immobile (the "ring test").

-

Antinociception (Analgesia): Typically measured as an increased latency to respond to a thermal stimulus in the hot plate test.

-

Hypothermia: Measured by a decrease in core body temperature using a rectal probe.

A compound that produces all four effects is considered to have a cannabinoid-like activity profile, indicative of CB1 receptor agonism.[16]

Logical Framework for this compound as a Research Tool

The utility of this compound in preclinical research stems from a combination of its intrinsic chemical and pharmacological properties.

References

- 1. Pharmacological characterization of the cannabinoid CB₁ receptor PET ligand ortholog, [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PET radioligand [11C]this compound binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid-type-1-(CB1)-receptor-binding-imaged-in-vivo-using-the-PET-ligand-[11C]this compound- [aesnet.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 7. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging and Quantitation of Cannabinoid CB1 Receptors in Human and Monkey Brains Using 18F-Labeled Inverse Agonist Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. marshall.edu [marshall.edu]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. researchgate.net [researchgate.net]

- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Behavioral methods in cannabinoid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MePPEP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MePPEP, a potent and selective inverse agonist of the Cannabinoid Receptor Type 1 (CB1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's pharmacological profile, experimental data, and the signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as (3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, is a high-affinity inverse agonist for the CB1 receptor.[1] Its properties have led to its development and use as a positron emission tomography (PET) ligand, [11C]this compound, for in vivo imaging of CB1 receptors in the brain.[1][2][3] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the design of novel therapeutic agents targeting the endocannabinoid system.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its analogs, providing a comparative overview of their binding affinities and physicochemical properties.

| Compound | Species | Receptor | Assay Type | Binding Affinity (Kd) | Reference |

| [³H]this compound | Rat | CB1 | Radioligand Binding | 0.09 nM | [1] |

| [³H]this compound | Non-human primate | CB1 | Radioligand Binding | 0.19 nM | [1] |

| [³H]this compound | Human | CB1 | Radioligand Binding | 0.14 nM | [1] |

| [³H]this compound | Recombinant Human | CB1 | Radioligand Binding | 0.16 nM | [1] |

| Compound | Parameter | Value | Reference |

| [¹¹C]this compound | Lipophilicity (LogD7.4) | 4.8 | [2][3] |

| This compound | CB1 Affinity (Kb) | 0.574 ± 0.207 nM | [2] |

Structure-Activity Relationship (SAR)

The diarylpyrrolidin-2-one scaffold is a key pharmacophore for CB1 receptor inverse agonism. The SAR of this compound and related compounds reveals several critical structural features:

-

Pyrrolidin-2-one Core: This central ring system is essential for the correct spatial orientation of the substituent groups.

-

5-Aryl Group: The 3-methoxyphenyl group at the 5-position contributes significantly to the binding affinity. Modifications to this group can modulate potency and selectivity.

-

3-Amino Substituent: The (R)-1-phenylethylamino group at the 3-position is crucial for high-affinity binding. The stereochemistry at this position is critical for optimal interaction with the receptor.

-

1-Aryl Group: The 1-(4-trifluoromethylphenyl) group plays a vital role in defining the inverse agonist activity and overall pharmacological profile. The trifluoromethyl moiety is a common feature in many CB1 inverse agonists and is thought to interact with a specific region of the receptor binding pocket.

Experimental Protocols

Synthesis of this compound (Proposed)

While a detailed step-by-step synthesis of non-radiolabeled this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of its analogs and related pyrrolidinone structures. The following diagram outlines a potential synthetic workflow.

CB1 Receptor Binding Assay

The following protocol is a generalized procedure for determining the binding affinity of compounds like this compound to the CB1 receptor using a radioligand displacement assay.

Signaling Pathways of this compound

As a CB1 receptor inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. This leads to the modulation of several downstream signaling pathways.

G-Protein Signaling

The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family. Inverse agonism by this compound is expected to increase the inactive state of the receptor, leading to a decrease in the dissociation of Gαi/o from the Gβγ subunits. This, in turn, leads to an increase in the activity of adenylyl cyclase and a subsequent rise in intracellular cAMP levels. The receptor can also couple to other G-proteins such as Gs, Gq/11, and G12/13, and inverse agonism by this compound would be expected to modulate these pathways as well.

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor signaling can also influence the MAPK/ERK pathway. While agonists typically activate this pathway, the effect of inverse agonists like this compound can be more complex and may involve the inhibition of basal ERK activation. This is an area of ongoing research.

β-Arrestin Pathway and Functional Selectivity

Recent research has highlighted the importance of β-arrestin signaling in the context of CB1 receptor function. Some CB1 receptor ligands exhibit "functional selectivity" or "biased agonism," preferentially activating either G-protein-dependent or β-arrestin-dependent pathways.[4][5][6][7] This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutic pathways while avoiding those responsible for adverse effects. The precise bias of this compound has not been extensively characterized, but it represents an important area for future investigation.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of the CB1 receptor. Its well-defined structure-activity relationship provides a solid foundation for the rational design of novel CB1-targeting therapeutics. Future research focused on elucidating the detailed synthetic route, expanding the SAR with a broader range of analogs, and characterizing its potential for biased signaling will further enhance our understanding of this important compound and its therapeutic potential.

References

- 1. Pharmacological characterization of the cannabinoid CB₁ receptor PET ligand ortholog, [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PET radioligand [11C]this compound binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on MePPEP and the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on (3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (MePPEP), a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor. This compound has emerged as a critical tool in neuroscience, particularly as a positron emission tomography (PET) radioligand ([11C]this compound) for the in vivo quantification and imaging of CB1 receptors in the brain. This document consolidates key findings on its synthesis, mechanism of action, binding affinity, and its application in preclinical and clinical research, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of signaling pathways and experimental workflows.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological and cognitive processes.[1][2] Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1][2] The CB1 receptor, one of the most abundant G protein-coupled receptors in the brain, is a key therapeutic target for numerous neuropsychiatric disorders.[3][4][5]

This compound is a novel pyrrolidin-2-one derivative that acts as an inverse agonist at the CB1 receptor.[5][6] Its high affinity and selectivity for the CB1 receptor, coupled with favorable pharmacokinetic properties, have made it an invaluable research tool.[3][7] The carbon-11 labeled version, [11C]this compound, is extensively used as a PET ligand to study the distribution, density, and function of CB1 receptors in the living brain.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analog, [11C]this compound.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Species/Receptor | Ligand | Kb (nM) | Kd (nM) | Reference(s) |

| Human CB1 | This compound | 0.574 ± 0.207 | - | [3][5] |

| Human CB1 | [³H]this compound | - | 0.14 | [6][8] |

| Human CB2 | This compound | 363 ± 77.9 | - | [5] |

| Rat Cerebellum | [³H]this compound | - | 0.09 | [6] |

| Non-human Primate Cerebellum | [³H]this compound | - | 0.19 | [6] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference(s) |

| Lipophilicity (LogD7.4) | 4.8 | [3][4][7] |

| Brain Uptake ([¹¹C]this compound) | ~600% SUV (peak) | [3][4][5] |

| Specific Binding in Monkey Brain | >89% | [3][4][5] |

| Specific Binding in Mouse Brain | 65% | [10] |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the CB1 receptor.[6] Unlike a neutral antagonist which blocks agonist binding, an inverse agonist binds to the same receptor and inhibits its constitutive activity. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Basal or constitutive activity of the CB1 receptor leads to a tonic inhibition of adenylyl cyclase, reduced cyclic adenosine monophosphate (cAMP) production, and modulation of ion channels. As an inverse agonist, this compound suppresses this basal activity, leading to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.

References

- 1. Frontiers | Endocannabinoid System Components as Potential Biomarkers in Psychiatry [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The PET radioligand [11C]this compound binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 6. Pharmacological characterization of the cannabinoid CB₁ receptor PET ligand ortholog, [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The PET Radioligand [11C]this compound Binds Reversibly and with High Specific Signal to Cannabinoid CB1 Receptors in Nonhuman Primate Brain | Semantic Scholar [semanticscholar.org]

- 8. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid-type-1-(CB1)-receptor-binding-imaged-in-vivo-using-the-PET-ligand-[11C]this compound- [aesnet.org]

- 10. Test–retest reproducibility of cannabinoid-receptor type 1 availability quantified with the PET ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Lipophilicity and Brain Penetration: A Technical Guide to the MePPEP PET Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and in-vivo behavior of the Positron Emission Tomography (PET) ligand ((3R,5R)-5-(3-methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), commonly known as [¹¹C]MePPEP. This document details the critical relationship between its lipophilicity and its ability to cross the blood-brain barrier, a key characteristic for effective neuroimaging agents. Quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes are provided to offer a comprehensive resource for researchers in neuropharmacology and radiochemistry.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [¹¹C]this compound, crucial for understanding its performance as a PET ligand for brain imaging.

Table 1: Physicochemical and In-Vivo Properties of [¹¹C]this compound

| Parameter | Value | Species | Reference |

| Lipophilicity (LogD7.4) | 4.8 | - | [1][2] |

| Binding Affinity (Kb) | 0.574 ± 0.207 nM | Human CB1 Receptor | [2] |

| Radiosynthesis Yield | 2.5 ± 1.1% | - | [1] |

| Radiochemical Purity | 100% | - | [1] |